REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH:8]=O)=[C:6]([Cl:10])[N:5]=[C:4]([S:11][CH3:12])[N:3]=1.Cl.[NH2:14][OH:15].C(O)(=O)C>O>[Cl:1][C:2]1[C:7]([CH:8]=[N:14][OH:15])=[C:6]([Cl:10])[N:5]=[C:4]([S:11][CH3:12])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
7.34 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1C=O)Cl)SC
|
Name
|
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
49.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled under ice bath
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried (Yield=6.41 g, 82%)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=C1C=NO)Cl)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |